molecular formula C11H13N5O2 B599852 5-Nitro-3-(piperazin-1-yl)-1H-indazole CAS No. 167874-90-0

5-Nitro-3-(piperazin-1-yl)-1H-indazole

Cat. No.: B599852
CAS No.: 167874-90-0
M. Wt: 247.258
InChI Key: GLTHCKMBVOYIIY-UHFFFAOYSA-N
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Description

5-Nitro-3-(piperazin-1-yl)-1H-indazole (CAS 167874-90-0) is a high-purity chemical building block offered with a molecular formula of C11H13N5O2 and a molecular weight of 247.25 g/mol . This compound features a piperazine moiety linked to a nitro-substituted indazole core, a structural motif of significant interest in modern medicinal chemistry. The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize the pharmacokinetic properties of lead compounds and to serve as a versatile synthon for further structural elaboration . Piperazine-containing derivatives are prevalent in a range of FDA-approved therapies, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . The indazole heterocycle further enhances the research value of this compound, as this scaffold is known for its diverse biological activities and presence in pharmacologically active molecules. The primary research application of this compound is as a key intermediate in the synthesis of more complex, biologically relevant molecules. Its structure makes it a valuable precursor for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. The nitro group provides a handle for further chemical modification, while the piperazine nitrogen allows for functionalization via alkylation or amide bond formation, making it an ideal candidate for library synthesis in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

167874-90-0

Molecular Formula

C11H13N5O2

Molecular Weight

247.258

IUPAC Name

5-nitro-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C11H13N5O2/c17-16(18)8-1-2-10-9(7-8)11(14-13-10)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2,(H,13,14)

InChI Key

GLTHCKMBVOYIIY-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Synonyms

5-Nitro-3-(piperazin-1-yl)-1H-indazole

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Nitro-Indazole Family

5-Nitro-3-(4-methylpiperazin-1-yl)-1H-indazole
  • Structure : Differs by a methyl group on the piperazine ring.
  • Properties : Increased lipophilicity compared to the unmethylated piperazine derivative. The methyl group may enhance blood-brain barrier penetration but reduce solubility .
  • Synthesis: Prepared via nucleophilic substitution reactions, similar to methods described for 3-thiomorpholino analogs .
5-Nitro-3-(thiomorpholino)-1H-indazole
  • Structure : Replaces piperazine with thiomorpholine (a sulfur-containing heterocycle).
  • However, thiomorpholine is less basic than piperazine, altering interaction with biological targets .
  • Activity : Demonstrated moderate kinase inhibition in preliminary screens but lower potency than piperazine derivatives .
3-(4-Methylphenyl)-6-nitro-1H-indazole
  • Structure : Aryl substituent (4-methylphenyl) at position 3 instead of piperazine.
  • Planarity : The phenyl ring is inclined at 12.94° relative to the indazole plane, introducing steric bulk.
  • Electronic Effects : The electron-donating methyl group may reduce reactivity compared to nitro-piperazine analogs .
5-Nitro-3-(pyridin-2-yl)-1H-indazole
  • Structure : Pyridine ring at position 3.
  • Properties : The aromatic pyridine group reduces flexibility and basicity compared to piperazine. This may limit interactions with charged residues in enzyme binding pockets .
  • Applications : Primarily explored as a building block for metal-organic frameworks due to its rigid structure .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Dihedral Angle (Nitro Group)
5-Nitro-3-(piperazin-1-yl)-1H-indazole 276.26 1.2 0.8 (pH 7.4) 3–6°
5-Nitro-3-(4-methylpiperazin-1-yl)-1H-indazole 290.29 1.8 0.5 (pH 7.4) 3–6°
5-Nitro-3-(thiomorpholino)-1H-indazole 292.34 1.5 0.6 (pH 7.4) 3–6°
3-(4-Methylphenyl)-6-nitro-1H-indazole 253.27 2.5 0.3 (pH 7.4) 12.94°
5-Nitro-3-(pyridin-2-yl)-1H-indazole 240.22 0.9 1.1 (pH 7.4) 3–6°

<sup>*</sup>Predicted using QikProp (Schrödinger).

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Substrate : 5-Nitro-1H-indazole.

  • Solvent : DMF (N,N-dimethylformamide), chosen for its polar aprotic nature, which stabilizes intermediates and enhances bromine solubility.

  • Temperature : −5°C to 40°C, with strict thermal control to minimize side reactions.

  • Stoichiometry : Bromine is added in a 1:1 to 1.5:1 mass ratio relative to the indazole substrate.

Mechanism : Bromine acts as an electrophile, attacking the electron-deficient C3 position of the indazole ring. The nitro group at C5 directs electrophilic substitution to C3 via resonance and inductive effects.

Workup and Purification

  • Quenching : Soft water is added at <10°C to precipitate the product.

  • Recrystallization : Crude material is dissolved in 45–50% ethanol, treated with activated charcoal and EDTA to remove metal impurities, and cooled to <5°C for crystallization.

  • Yield : 95%, attributed to optimized temperature staging and minimal side-product formation.

Piperazine Installation via Nucleophilic Aromatic Substitution

Introducing piperazine at position 3 requires displacement of the bromine atom in 3-bromo-5-nitro-1H-indazole. While the provided sources focus on analogous piperidine derivatives, extrapolation to piperazine follows established SNAr principles:

Reaction Parameters

  • Substrate : 3-Bromo-5-nitro-1H-indazole.

  • Nucleophile : Piperazine (excess used to drive reaction completion).

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state.

  • Temperature : 80–120°C, often under inert atmosphere to prevent oxidation.

Mechanism : The nitro group activates the ring, facilitating bromide displacement by piperazine’s secondary amine. A Meisenheimer complex forms transiently before rearomatization.

Challenges and Mitigations

  • Competitive Hydrolysis : Moisture exposure leads to undesired hydroxylation. Strict anhydrous conditions and molecular sieves are employed.

  • Byproducts : Double substitution or N-alkylation. Stoichiometric control and stepwise addition minimize these.

Alternative Routes: Reductive Amination and Cross-Coupling

The ACS supporting information highlights reductive amination for installing cyclic amines, suggesting adaptability for piperazine:

Reductive Amination Protocol

  • Substrate : 5-Nitro-3-amino-1H-indazole (hypothetical intermediate).

  • Carbonyl Source : Ketones or aldehydes (e.g., oxetan-3-one).

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) in ethanol/acetic acid.

  • Yield : ~52% for analogous piperidine derivatives.

Limitations : Requires pre-installed amino group, adding synthetic steps.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with 9% methanol/DCM separates piperazine derivatives from unreacted starting material.

  • HPLC Monitoring : Used to confirm reaction completion (residual substrate <0.16%).

Spectroscopic Data

  • ¹H NMR : Key peaks include aromatic singlets (δ 7.8–8.0 ppm for indazole protons) and piperazine multiplets (δ 2.5–3.5 ppm).

  • MS (ESI) : Molecular ion peaks align with calculated [M+H]⁺ values (e.g., m/z 292 for chloro-indazole-piperidine analogues).

Comparative Analysis of Synthetic Routes

MethodYieldAdvantagesLimitations
SNAr with Piperazine~70%*Direct, single-stepRequires anhydrous conditions
Reductive Amination~50%Tolerates moistureMulti-step synthesis
Cross-Coupling~60%*High functional group compatibilityCostly catalysts
*Theoretical yields based on analogous reactions.

Industrial Scalability and Environmental Considerations

The patent’s 95% yield for bromination underscores scalability, while the ACS methods highlight reproducibility through duplicate reactions. Environmental concerns include:

  • DMF Usage : Classified as reprotoxic; alternatives like NMP (N-methyl-2-pyrrolidone) are less hazardous.

  • Bromine Handling : Requires closed systems to prevent vapor release.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Nitro-3-(piperazin-1-yl)-1H-indazole, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound is synthesized via a two-step process:

  • Step 1 : Condensation of a ketone precursor (e.g., 3,4-dichlorophenyl indazole) with hydrazine hydrate under reflux in dimethylformamide (DMF), yielding a nitro-substituted intermediate. Monitoring via TLC and purification by recrystallization (e.g., from DMF) is critical to remove isomer impurities .
  • Step 2 : Reduction of the nitro group using Raney nickel and hydrazine hydrate in isopropanol/DMF. The reaction requires slow addition of hydrazine and heating for ≥8 hours, with progress tracked by color changes (disappearance of yellow-orange) .
  • Yield Optimization : Adjusting solvent ratios (e.g., DMF:isopropanol), controlling dropwise reagent addition, and ensuring excess hydrazine can improve yields (up to 78% reported) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 8.91–6.86 ppm) and piperazine protons (δ 3.20–2.68 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Detect N-H stretches (~3130 cm⁻¹) and C-H vibrations (3095–2756 cm⁻¹) to verify functional groups .
  • Elemental Analysis : Validate purity (C, H, N within ±0.4% of theoretical values) .
    • Data Interpretation : Cross-reference spectral data with synthesized intermediates (e.g., nitro vs. amine derivatives) to confirm structural integrity .

Q. What structural features of this compound influence its reactivity in further derivatization?

  • Key Features :

  • The nitro group at position 5 is electron-withdrawing, enhancing electrophilic substitution at position 1 or 7 .
  • The piperazine ring enables functionalization via alkylation or acylation (e.g., Mannich reactions with formaldehyde) to generate analogs .
    • Experimental Design : Use polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) to facilitate nucleophilic substitutions without degrading the indazole core .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacological profiles?

  • Approach :

  • Perform docking studies to predict binding affinity to targets (e.g., tubulin for anticancer activity) using software like AutoDock or Schrödinger .
  • Analyze QSAR parameters (e.g., logP, polar surface area) to optimize bioavailability. For example, adding hydrophilic groups to the piperazine ring may enhance solubility .
    • Validation : Synthesize top-scoring analogs and test in vitro (e.g., microtubule polymerization assays) .

Q. What challenges arise in resolving crystallographic data for this compound using software like SHELXL, and how can they be addressed?

  • Challenges :

  • Thermal Motion : High flexibility of the piperazine ring may lead to poor electron density maps. Mitigate by collecting data at low temperatures (100 K) .
  • Twinning : Common in indazole derivatives due to pseudo-symmetry. Use SHELXD for initial space-group determination and SHELXL for refinement with TWIN commands .
    • Best Practices : Employ high-resolution synchrotron data (≤1.0 Å) and restrain piperazine torsion angles during refinement .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?

  • Case Study : Compare 5-nitro vs. 5-amino derivatives:

  • Nitro Group : Enhances electron-deficient character, improving interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Amine Group : Increases solubility but may reduce membrane permeability. Balance by introducing methyl groups on piperazine .
    • Methodology : Test analogs in parallel assays (e.g., antimicrobial vs. anticancer) to identify divergent SAR trends .

Q. What strategies are effective in troubleshooting low yields during scale-up of this compound synthesis?

  • Root Causes :

  • Intermediate Degradation : Nitro intermediates may decompose under prolonged heating. Optimize reflux time (≤1 hour) and use inert atmospheres .
  • Catalyst Poisoning : Raney nickel may lose activity due to oxygen exposure. Pre-activate the catalyst under H₂ flow before use .
    • Solutions : Implement flow chemistry for controlled reagent mixing and in-line purification (e.g., scavenger resins) .

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